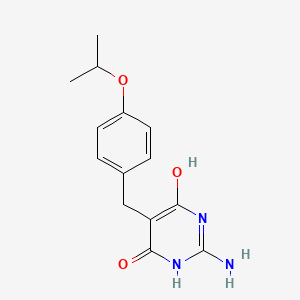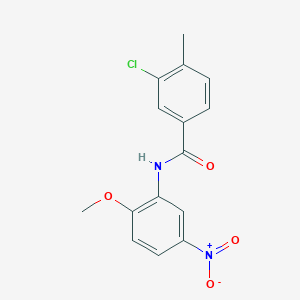
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is widely used in scientific research as a tool to study EGFR signaling pathways and its role in various physiological and pathological processes.
Wirkmechanismus
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol inhibits EGFR by binding to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This leads to a decrease in cell proliferation, migration, and survival in cancer cells that are dependent on EGFR signaling.
Biochemical and physiological effects:
In addition to its effects on cancer cells, 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol has been shown to have other biochemical and physiological effects. For example, it can inhibit the proliferation of smooth muscle cells in the arterial wall, which may have implications for the treatment of cardiovascular diseases. It can also modulate the activity of certain ion channels in the brain, which may be relevant to neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol in lab experiments is its specificity for EGFR, which allows researchers to selectively target this pathway without affecting other signaling pathways. However, its potency can vary depending on the cell type and experimental conditions, and it may not be effective against all EGFR mutations.
Zukünftige Richtungen
There are several potential future directions for research on 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol. One area of interest is in developing more potent and selective inhibitors of EGFR that can overcome resistance to current therapies. Another direction is in exploring the role of EGFR signaling in other diseases beyond cancer, such as inflammatory disorders and metabolic diseases. Finally, there is interest in using 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol as a tool to study the mechanisms of action of other small molecule inhibitors of EGFR and to identify new targets for drug development.
Synthesemethoden
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-isopropoxybenzaldehyde with ethyl cyanoacetate to form a pyrimidine intermediate, which is then converted to the final product by a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol is commonly used in scientific research to investigate the role of EGFR signaling in cancer, as well as in other diseases such as cardiovascular and neurological disorders. It is also used to study the mechanisms of action of other small molecule inhibitors of EGFR.
Eigenschaften
IUPAC Name |
2-amino-4-hydroxy-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(2)20-10-5-3-9(4-6-10)7-11-12(18)16-14(15)17-13(11)19/h3-6,8H,7H2,1-2H3,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALAVGITKSAEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)

![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)

![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)




![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)